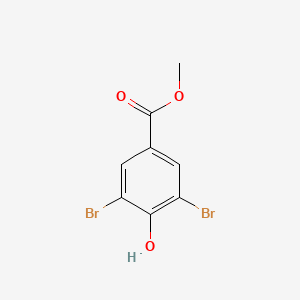

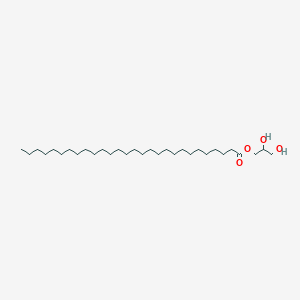

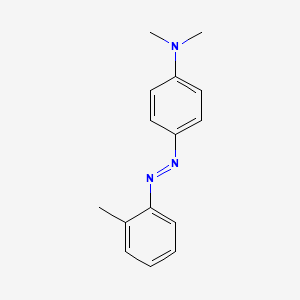

![molecular formula C9H9N3O B1581706 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide CAS No. 21801-86-5](/img/structure/B1581706.png)

2-(Imidazo[1,2-a]pyridin-3-yl)acetamide

Vue d'ensemble

Description

“2-(Imidazo[1,2-a]pyridin-3-yl)acetamide” is a chemical compound with the CAS Number: 21801-86-5 . It has a molecular weight of 175.19 and its IUPAC name is 2-imidazo[1,2-a]pyridin-3-ylacetamide . It is stored in a dark place, sealed in dry, at room temperature .

Synthesis Analysis

The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo-[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Molecular Structure Analysis

The InChI code of the compound is 1S/C9H9N3O/c10-8(13)5-7-6-11-9-3-1-2-4-12(7)9/h1-4,6H,5H2,(H2,10,13) and the InChI key is NSJOHWXCJYNOSF-UHFFFAOYSA-N .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More detailed physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique

Pharmaceutical Applications: Sedatives and Anxiolytics

2-(Imidazo[1,2-a]pyridin-3-yl)acetamide: derivatives are prominently used in the pharmaceutical industry. A well-known example is zolpidem , which is prescribed for the short-term treatment of insomnia. It operates by binding to GABA receptors in the brain, which has a sedative effect, helping to induce sleep .

Antibacterial Agents

These compounds have been identified to possess antibacterial properties. They can be synthesized and modified to target specific bacterial strains, potentially leading to the development of new antibiotics that can be used to treat various bacterial infections .

Antifungal and Antiviral Therapeutics

The antifungal and antiviral activities of imidazo[1,2-a]pyridine derivatives make them valuable in treating diseases caused by fungi and viruses. Their mechanism of action often involves interfering with the replication process of the pathogens .

Anti-inflammatory Drugs

Imidazo[1,2-a]pyridine compounds also exhibit anti-inflammatory properties. They can be formulated into drugs that reduce inflammation and are used in the treatment of chronic inflammatory diseases .

Oncology: Cancer Treatment

Some derivatives of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide have shown promise in oncology. They are being studied for their potential to inhibit cancer cell growth and could be used in chemotherapy regimens .

Cardiovascular Disease Management

Research has suggested that these compounds may have applications in treating cardiovascular diseases. They could contribute to the development of drugs that manage heart conditions, possibly by affecting calcium channels or other targets within the cardiovascular system .

Neurodegenerative Disease Research

There is ongoing research into the use of imidazo[1,2-a]pyridine derivatives for the treatment of neurodegenerative diseases like Alzheimer’s. These compounds might play a role in neuroprotection or the reduction of amyloid plaques .

Material Science: Luminescent Properties

Beyond medical applications, these compounds have been explored for their luminescent properties in material science. They can be used in the development of optoelectronic devices, sensors, and imaging agents due to their unique optical behaviors .

Mécanisme D'action

Target of Action

2-(Imidazo[1,2-a]pyridin-3-yl)acetamide is known to have a broad spectrum of biological activity . It has been used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . It has also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease . The primary targets of this compound are γ-aminobutyric acid (GABA) receptors .

Mode of Action

The compound interacts with its targets, the GABA receptors, by blocking them . This blocking action is similar to the mechanism of classical benzodiazepine tranquilizers . 2-(imidazo[1,2-a]pyridin-3-yl)acetamide is a more novel preparation with fewer side effects .

Biochemical Pathways

Its interaction with gaba receptors suggests that it may influence neurotransmission in the central nervous system .

Result of Action

The molecular and cellular effects of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide’s action are largely dependent on its interaction with GABA receptors. By blocking these receptors, it can influence various physiological processes, including sleep regulation and brain function . For instance, one of its derivatives, zolpidem, is used to treat short-term insomnia .

Action Environment

The action, efficacy, and stability of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . For optimal stability, it should be stored in a dark place, sealed in dry conditions, at room temperature .

Safety and Hazards

Orientations Futures

Imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs. Several studies have proposed the use of imidazo-[1,2-a]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease . Therefore, the development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task .

Propriétés

IUPAC Name |

2-imidazo[1,2-a]pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-8(13)5-7-6-11-9-3-1-2-4-12(7)9/h1-4,6H,5H2,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJOHWXCJYNOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176219 | |

| Record name | Imidazo(1,2-a)pyridine-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Imidazo[1,2-a]pyridin-3-yl)acetamide | |

CAS RN |

21801-86-5 | |

| Record name | Imidazo[1,2-a]pyridine-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21801-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo(1,2-a)pyridine-3-acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021801865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(1,2-a)pyridine-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

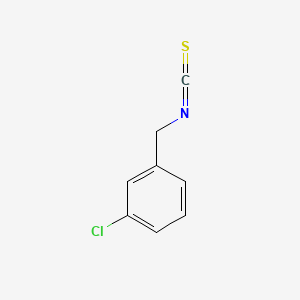

![N-[4-(2-bromopropanoyl)phenyl]acetamide](/img/structure/B1581636.png)

![2-[2-Hydroxy-5-[2-(methacryloyloxy)ethyl]phenyl]-2H-benzotriazole](/img/structure/B1581641.png)